molecular formula C11H9F3O2 B13717473 4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid

4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid

Katalognummer: B13717473
Molekulargewicht: 230.18 g/mol
InChI-Schlüssel: SAJBMUSRFWPGQJ-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid is an organic compound characterized by the presence of trifluoromethyl and m-tolyl groups attached to a crotonic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid typically involves the reaction of m-tolyl derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4,4,4-Trifluoro-3-hydroxybutanamide
  • 4,4,4-Trifluoro-3-oxo-N-M-tolyl-butyraMide

Uniqueness

4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid is unique due to its specific combination of trifluoromethyl and m-tolyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous.

Eigenschaften

Molekularformel

C11H9F3O2

Molekulargewicht

230.18 g/mol

IUPAC-Name

(E)-4,4,4-trifluoro-3-(3-methylphenyl)but-2-enoic acid

InChI

InChI=1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(6-10(15)16)11(12,13)14/h2-6H,1H3,(H,15,16)/b9-6+

InChI-Schlüssel

SAJBMUSRFWPGQJ-RMKNXTFCSA-N

Isomerische SMILES

CC1=CC(=CC=C1)/C(=C\C(=O)O)/C(F)(F)F

Kanonische SMILES

CC1=CC(=CC=C1)C(=CC(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.